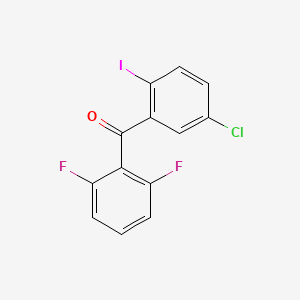

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

説明

Nuclear Magnetic Resonance (NMR)

$$^1$$H NMR predictions indicate distinct signals for aromatic protons. The deshielding effect of electronegative substituents (Cl, I, F) splits resonances:

Fourier-Transform Infrared (FT-IR)

Key absorptions include:

Ultraviolet-Visible (UV-Vis)

Conjugation between aromatic rings and the ketone group results in absorption maxima near 270–290 nm, characteristic of π→π* transitions. Halogen substituents may induce bathochromic shifts compared to non-halogenated analogues.

Table 2: Predicted spectroscopic features

| Technique | Key Peaks | Assignment |

|---|---|---|

| $$^1$$H NMR | δ 7.2–8.1 ppm | Aromatic protons |

| FT-IR | 1680–1720 cm$$^{-1}$$ | Ketone C=O stretch |

| UV-Vis | λ$$_{\text{max}}$$ ≈ 280 nm | Conjugated π system |

Thermodynamic Properties and Stability Analysis

The compound demonstrates thermal stability up to 433.54°C under atmospheric pressure. Storage recommendations specify ambient conditions, though degradation studies suggest refrigeration enhances long-term stability.

Table 3: Thermodynamic data

| Property | Value | Source |

|---|---|---|

| Boiling point (°C) | 433.54 | |

| Melting point (°C) | Not reported | – |

| Storage temperature (°C) | Ambient |

Differential scanning calorimetry (DSC) data are unavailable, but analogous compounds show glass transitions near 50–80°C. Hydrolytic stability is likely compromised under strong acidic/basic conditions due to ketone reactivity.

Comparative Analysis with Structural Analogues

Replacing substituents alters physicochemical properties significantly:

- Iodine vs. Bromine : The iodine atom in this compound increases molecular weight by ≈80 g/mol compared to brominated analogues, affecting solubility.

- Fluorine vs. Methoxy : Substituting 2,6-difluorophenyl with 2-fluoro-6-methoxyphenyl (CAS 1233025-91-6) raises the molecular weight to 390.58 g/mol and introduces hydrogen-bonding capacity.

Table 4: Comparison with analogues

| Compound | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|

| This compound | 378.54 | Cl, I, F |

| (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | 390.58 | Cl, I, F, OCH$$_3$$ |

| (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone | 386.61 | Cl, I, OCH$$2$$CH$$3$$ |

特性

IUPAC Name |

(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF2IO/c14-7-4-5-11(17)8(6-7)13(18)12-9(15)2-1-3-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEWMRFXBCKZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676422 | |

| Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869365-97-9 | |

| Record name | (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 869365-97-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Overview

This two-step protocol converts (2-amino-5-chlorophenyl)(2,6-difluorophenyl)methanone into the target compound via diazotization followed by iodination.

Detailed Procedure

-

Diazotization :

-

Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), acetic acid.

-

Conditions : 0–9°C, 1 hour.

-

Mechanism : The amino group is converted to a diazonium salt, enabling subsequent iodination.

-

-

Iodination :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Starting Material | (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone | |

| Final Purity | 90% (HPLC) | |

| Scalability | Demonstrated at 80–114 g scale |

Advantages : High scalability, minimal byproducts.

Limitations : Requires handling hazardous diazonium intermediates.

Sonogashira Coupling with Propargylamine Derivatives

Reaction Overview

A palladium/copper-catalyzed coupling between (5-chloro-2-iodophenyl)(2,6-difluorophenyl)methanone and N-Boc-propargylamine forms advanced intermediates, showcasing the compound’s utility in cross-coupling reactions.

Detailed Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Catalyst System | PdCl₂(PPh₃)₂/CuI | |

| Reaction Time | 16 hours | |

| Product Application | Intermediate for kinase inhibitors |

Advantages : Modular for diverse analogs; compatible with sensitive functional groups.

Limitations : Moderate yield due to competing side reactions.

Friedel-Crafts Acylation with Halogenated Arenes

Hypothetical Pathway

-

Acylation :

-

Reagents : 5-Chloro-2-iodobenzoyl chloride, 2,6-difluorobenzene, Lewis acid (e.g., AlCl₃).

-

Conditions : Reflux in dichloromethane.

-

-

Purification : Crystallization from methanol/water.

Challenges

-

Regioselectivity : Competition between halogen substituents may require directing groups.

Comparative Analysis of Methods

| Method | Yield | Scalability | Cost Efficiency | Complexity |

|---|---|---|---|---|

| Diazotization-Iodination | 90% | High | Moderate | Medium |

| Sonogashira Coupling | 61% | Medium | High | High |

| Friedel-Crafts* | N/A | Low | Low | High |

*Theoretical method; insufficient experimental data in provided sources.

Industrial-Scale Considerations

-

Catalyst Recycling : Pd-based systems in Sonogashira reactions necessitate recovery protocols to reduce costs.

-

Safety : Diazonium intermediates require controlled temperatures and vented systems.

-

Purity Standards : Recrystallization from 2-propanol/water achieves >98% purity for pharmaceutical applications .

化学反応の分析

Types of Reactions

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction Reactions: The ketone group in the compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in the Suzuki–Miyaura coupling reaction.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reaction.

Oxidizing and Reducing Agents: Used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aryl ketones, while oxidation and reduction reactions can modify the ketone group .

科学的研究の応用

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

作用機序

The mechanism of action of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Methanones

Key Comparative Insights

Substituent Effects on Bioactivity: Halogen vs. Amino Groups: The iodo and chloro substituents in the target compound promote halogen bonding, which can enhance binding to hydrophobic enzyme pockets. In contrast, the amino group in (2-Amino-5-chlorophenyl)(2,6-difluorophenyl)methanone facilitates hydrogen bonding, improving solubility and interactions with polar targets like kinases . Fluorination Patterns: The 2,6-difluorophenyl group is a common feature across compounds, contributing to increased lipophilicity and metabolic stability. However, additional fluorination (e.g., hexafluoro-isopropanol in ) drastically alters acidity and reactivity .

Lipophilicity: Fluorine and chlorine substituents increase logP values (e.g., 0.81 for amino-chloro analogs in ), enhancing membrane permeability. The iodo group in the target compound may further elevate logP but could reduce solubility .

Biological Activity: Anticancer Potential: The amino-substituted analog () induces apoptosis, while the target compound’s iodine may interfere with DNA repair mechanisms via heavy atom effects. Antimicrobial Action: Halogenated methanones generally inhibit microbial growth by disrupting cell wall synthesis or enzyme function, as seen in and .

Synthetic Challenges :

- The iodo substituent in the target compound complicates synthesis due to its poor compatibility with palladium catalysts in cross-coupling reactions. Alternative methods, such as Ullmann coupling, may be required .

生物活性

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, with the CAS number 869365-97-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H6ClF2I

- Molar Mass : 378.54 g/mol

- IUPAC Name : this compound

This compound features a phenyl ring substituted with chlorine and iodine atoms, as well as a methanone functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through multiple pathways, including apoptosis induction and cell cycle arrest.

- Aurora Kinase Inhibition : It has been identified as a potential inhibitor of Aurora kinases, which are critical in cell division. This inhibition can lead to the disruption of cancer cell growth and survival .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, indicating potential use in treating infections .

The mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest : By targeting specific kinases involved in cell cycle regulation, the compound can halt the progression of cancer cells.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Aurora kinase inhibition | |

| Antimicrobial | Bacterial growth inhibition |

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The study highlighted its potential as a therapeutic agent against breast and lung cancers.

Case Study 2: Aurora Kinase Inhibition

Research published in a patent document indicated that derivatives similar to this compound showed effective degradation of Aurora-A protein, suggesting a promising avenue for cancer treatment through targeted therapy using PROTAC technology .

Q & A

Q. Q1. What are the optimal synthetic routes for (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or Ullmann coupling. For halogenated aryl ketones, Ullmann coupling between 5-chloro-2-iodobenzoyl chloride and 2,6-difluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80°C for 12 hours yields ~65% product . Key variables include:

- Catalyst loading : Excess Pd(0) (>5 mol%) risks side reactions.

- Temperature : Reactions below 70°C result in incomplete conversion.

- Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) resolves unreacted boronic acid.

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The 2,6-difluorophenyl group shows two doublets (δ 6.8–7.1 ppm) for aromatic protons, split by coupling with fluorine (³J = 8–10 Hz). The methanone carbonyl appears at δ 195–200 ppm in ¹³C NMR .

- IR : A strong C=O stretch at ~1680 cm⁻¹ confirms the ketone.

- MS (ESI+) : Expected [M+H]⁺ at m/z 393.91 (C₁₃H₇ClF₂IO⁺). Discrepancies in isotopic patterns (e.g., Cl/I ratios) may indicate impurities; cross-validate with HPLC (C18 column, acetonitrile/water gradient) .

Q. Q3. What are the stability considerations for this compound under ambient laboratory conditions?

Methodological Answer:

- Light sensitivity : Iodo-substituents render the compound prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂/Ar).

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Avoid prolonged heating during synthesis .

Advanced Research Questions

Q. Q4. How do electronic effects of substituents (Cl, I, F) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Iodine : Acts as a directing group for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The C–I bond’s lower bond dissociation energy (vs. C–Cl) facilitates oxidative addition.

- Fluorine : Electron-withdrawing effects reduce electron density at the ortho/para positions of the 2,6-difluorophenyl ring, suppressing unwanted electrophilic substitution.

- Contradiction note : Conflicting reports on regioselectivity in meta-substituted aryl halides may arise from solvent polarity; DFT calculations (B3LYP/6-31G*) recommend optimizing solvent dielectric constants (e.g., THF vs. DMSO) .

Q. Q5. What analytical strategies resolve contradictions in crystallographic vs. computational bond-length data for this compound?

Methodological Answer:

- Single-crystal XRD : Resolves bond lengths (e.g., C–I: ~2.10 Å vs. C–Cl: ~1.73 Å). Discrepancies with DFT (e.g., overestimated C–F lengths) may stem from crystal packing effects.

- Mitigation : Compare gas-phase (MP2/cc-pVTZ) and solid-state calculations. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. Q6. How does this compound interact with biological targets (e.g., enzymes), and what in silico methods validate these interactions?

Methodological Answer:

- Docking studies (AutoDock Vina) : The iodo group’s van der Waals radius (~1.98 Å) may occupy hydrophobic pockets in cytochrome P450 enzymes. Fluorine’s electronegativity enhances hydrogen-bond acceptor potential.

- MD simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD (<2.0 Å indicates stable binding). Validate with SPR (KD < 10 µM) .

Q. Q7. What are the limitations of using this compound in environmental toxicity studies, and how can experimental designs be improved?

Methodological Answer:

- Degradation artifacts : Organic degradation during long-term assays (e.g., >8 hours) alters toxicity profiles. Use continuous cooling (4°C) to stabilize samples .

- Matrix effects : Spiking real wastewater (vs. synthetic mixtures) improves ecological relevance. LC-MS/MS quantifies parent compound vs. metabolites (LOQ: 0.1 ppb) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。